phenylborneol
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Overview
Description
phenylborneol is a chiral organic compound with a unique structure that includes a phenyl group attached to a bornane skeleton This compound is known for its applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenylborneol typically involves the Grignard reaction. One common method starts with (+)-camphor, which undergoes a Grignard reaction with phenyl magnesium bromide in diethyl ether. This reaction yields this compound with a yield of approximately 28% . The reaction mixture is then subjected to hydrolysis and purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
phenylborneol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenyl ketones, while reduction can produce various alcohols.
Scientific Research Applications
phenylborneol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis and as a reagent in stereochemical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of phenylborneol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
(1R,2S,4R)-Borneol: A similar compound with a different functional group, known for its use in traditional medicine.
(1R,2S,4R)-Camphor: Another related compound used in various industrial applications.
Uniqueness
phenylborneol is unique due to its phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C16H22O |
---|---|
Molecular Weight |
230.34 g/mol |
IUPAC Name |
(1R,2S,4R)-1,7,7-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C16H22O/c1-14(2)13-9-10-15(14,3)16(17,11-13)12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3/t13-,15-,16+/m1/s1 |
InChI Key |
GJOSGKNJWBGNSY-BMFZPTHFSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@@]2(C3=CC=CC=C3)O |
SMILES |
CC1(C2CCC1(C(C2)(C3=CC=CC=C3)O)C)C |
Canonical SMILES |
CC1(C2CCC1(C(C2)(C3=CC=CC=C3)O)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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